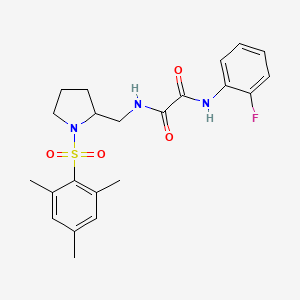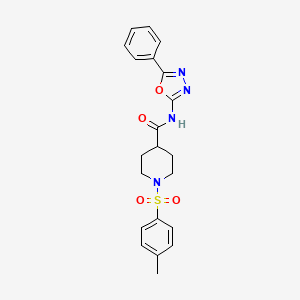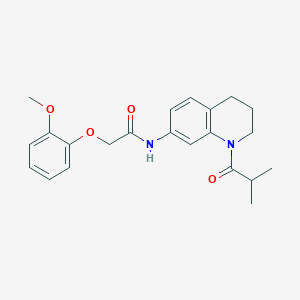![molecular formula C25H20FN5O3S B2536570 N-(3-fluoro-4-methylphenyl)-2-[5-methyl-6-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetamide CAS No. 1242887-41-7](/img/structure/B2536570.png)
N-(3-fluoro-4-methylphenyl)-2-[5-methyl-6-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-fluoro-4-methylphenyl)-2-[5-methyl-6-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetamide is a useful research compound. Its molecular formula is C25H20FN5O3S and its molecular weight is 489.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Radiosynthesis for Imaging Applications
Research into compounds similar to the one mentioned often focuses on their potential for radiosynthesis and use in imaging applications. For instance, Dollé et al. (2008) explored the radiosynthesis of [18F]PBR111, a radioligand designed for imaging the translocator protein (18 kDa) using PET. This compound, part of a series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, showcases the utility of such chemicals in developing tools for in vivo imaging, particularly in neurological contexts (Dollé, F., Hinnen, F., Damont, A., Kuhnast, B., Fookes, C., Pham, T., Tavitian, B., & Katsifis, A., 2008).
Anti-Inflammatory and Antimicrobial Activities
Another area of interest is the anti-inflammatory and antimicrobial activities of related compounds. Sunder and Maleraju (2013) synthesized derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl l-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide and assessed their anti-inflammatory activity, identifying significant effects in some derivatives. This suggests potential for similar compounds in therapeutic research focusing on inflammation and related conditions (Sunder, K., & Maleraju, J., 2013).
Neuroinflammation PET Imaging
Damont et al. (2015) synthesized and evaluated novel pyrazolo[1,5-a]pyrimidines for their potential to bind the translocator protein 18 kDa (TSPO), an early biomarker of neuroinflammatory processes. This research underscores the significance of such compounds in developing in vivo PET-radiotracers for neuroinflammation imaging, offering insights into their role in studying neurological disorders (Damont, A., Médran-Navarrete, V., Cacheux, F., Kuhnast, B., Pottier, G., Bernards, N., Marguet, F., Puech, F., Boisgard, R., & Dollé, F., 2015).
Spectroscopic and Quantum Mechanical Studies
Mary et al. (2020) conducted spectroscopic, quantum mechanical studies, and ligand-protein interactions on benzothiazolinone acetamide analogs, which are structurally related to the query compound. Their work, focusing on the photovoltaic efficiency modeling and non-linear optical activity, highlights the diverse scientific applications of such compounds, from solar cell technologies to molecular docking studies (Mary, Y., Yalcin, G., Resmi, K. S., Thomas, R., Önkol, T., Kasap, E., & Yildiz, I., 2020).
Propiedades
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-2-[5-methyl-6-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxothieno[2,3-d]pyrimidin-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20FN5O3S/c1-13-6-4-5-7-17(13)22-29-23(34-30-22)21-15(3)20-24(35-21)27-12-31(25(20)33)11-19(32)28-16-9-8-14(2)18(26)10-16/h4-10,12H,11H2,1-3H3,(H,28,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRRZMOZVTLCNKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)C(=C(S3)C4=NC(=NO4)C5=CC=CC=C5C)C)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20FN5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-(2,4-difluorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]ethanediamide](/img/structure/B2536489.png)
![4-[1-(3,4-Dimethylphenyl)sulfonylazetidin-3-yl]oxypyridine](/img/structure/B2536490.png)
![1-(2-Fluorophenyl)-4-{imidazo[1,2-b]pyridazine-6-carbonyl}piperazine](/img/structure/B2536493.png)
![1-[4-methyl-2-(3-pyridinyl)-1,3-thiazol-5-yl]ethyl N-(3-chlorophenyl)carbamate](/img/structure/B2536495.png)



![N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide](/img/structure/B2536503.png)

![1-(4-Bromophenyl)-2-((4-bromophenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2536507.png)

